molecular formula C17H15BrN2O3 B13148899 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione CAS No. 61467-90-1

1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione

Cat. No.: B13148899
CAS No.: 61467-90-1
M. Wt: 375.2 g/mol
InChI Key: YMDJJRLTJYBVLQ-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a hydroxypropylamino group attached to the anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione can be achieved through several routes:

Industrial production methods often involve large-scale synthesis techniques, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. Molecular targets include kinases, topoisomerases, and other proteins essential for cancer cell survival .

Comparison with Similar Compounds

1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a promising candidate for further research in drug development and material science.

Properties

CAS No.

61467-90-1

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

1-amino-2-bromo-4-(2-hydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H15BrN2O3/c1-8(21)7-20-12-6-11(18)15(19)14-13(12)16(22)9-4-2-3-5-10(9)17(14)23/h2-6,8,20-21H,7,19H2,1H3

InChI Key

YMDJJRLTJYBVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br)O

Origin of Product

United States

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